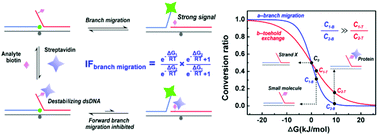Small molecule–protein interactions in branch migration thermodynamics: modelling and application in the homogeneous detection of proteins and small molecules†
Analyst Pub Date: 2018-05-14 DOI: 10.1039/C8AN00555A
Abstract
We have disclosed the unique inhibition effect of small molecule–protein interactions toward the DNA branch migration process and constructed a complete thermodynamic model for it. The disclosed effect was further coupled with the steric hindrance effect to establish a homogeneous assay for proteins and small molecules with ultra-high inhibition factors and sensitivity.


Recommended Literature
- [1] Back cover
- [2] Low-coordinate bis(imidazolin-2-iminato) dysprosium(iii) single-molecule magnets†
- [3] Front cover
- [4] Optimizing semiconductor thin films with smooth surfaces and well-interconnected networks for high-performance perovskite solar cells†
- [5] Back cover
- [6] Thermal and electrical laser tuning in liquid crystal blue phase I†
- [7] SERS substrate fabrication for biochemical sensing: towards point-of-care diagnostics
- [8] Fullerene filling modulates carbon nanotube radial elasticity and resistance to high pressure
- [9] Stability and bioactivity of thrombin binding aptamers modified with d-/l-isothymidine in the loop regions†
- [10] Crystal structure and magnetic properties of a new three-dimensional coordination polymer constructed from (4,4) layers based on dimeric iron(ii) subunits










